molecular formula C10H7Br2N B11835492 3-Bromo-8-(bromomethyl)quinoline

3-Bromo-8-(bromomethyl)quinoline

Cat. No.: B11835492
M. Wt: 300.98 g/mol
InChI Key: QDESBUOJLXHPFG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-bromo-8-(bromomethyl)quinoline follows IUPAC guidelines for heterocyclic compounds. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise to assign positions to substituents. The compound features a bromine atom at position 3 and a bromomethyl group (-CH₂Br) at position 8. The IUPAC name is derived by prioritizing substituents alphabetically, resulting in 3-bromo-8-(bromomethyl)quinoline .

Table 1: Key Identifiers for 3-Bromo-8-(bromomethyl)quinoline

Property Value Source
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
SMILES C1=CC2=CC(=CN=C2C(=C1)CBr)Br
InChI InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2

The systematic identification of this compound is further supported by its CAS registry number (126145-67-3) and PubChem CID (14448363). The bromomethyl group at position 8 introduces steric and electronic effects that distinguish it from simpler bromoquinolines.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-bromo-8-(bromomethyl)quinoline is defined by the planar quinoline core, with substituents adopting positions that minimize steric hindrance. X-ray crystallography of related bromoquinolines reveals that the bromine atoms and bromomethyl group lie in the plane of the aromatic system, preserving conjugation. The bromomethyl group at position 8 introduces slight distortion due to the bulk of the -CH₂Br moiety, which may lead to non-planar conformations in solution.

Conformational Preferences :

  • The quinoline ring’s rigidity restricts large-scale conformational changes.
  • The bromomethyl group exhibits limited rotational freedom around the C8-C bond, favoring staggered conformations to reduce steric clash with adjacent hydrogen atoms.
  • Computational models suggest a dihedral angle of 15–20° between the bromomethyl group and the quinoline plane, optimizing van der Waals interactions.

These geometric features influence intermolecular interactions, such as π-stacking and halogen bonding, which are critical in crystallization and supramolecular assembly.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 3-bromo-8-(bromomethyl)quinoline is shaped by the electron-withdrawing effects of bromine substituents. Density Functional Theory (DFT) calculations on analogous compounds predict significant polarization of the quinoline π-system, with electron density depleted at brominated positions.

Key Electronic Features :

  • HOMO-LUMO Gap : The presence of bromine reduces the HOMO-LUMO gap compared to unsubstituted quinoline, enhancing electrophilic reactivity.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis indicates partial positive charges on C3 (δ⁺ = +0.18) and C8 (δ⁺ = +0.12), making these sites susceptible to nucleophilic attack.
  • Resonance Effects : Bromine’s inductive electron-withdrawing effect dominates over resonance, destabilizing the quinoline ring’s aromaticity marginally.

These electronic properties underpin the compound’s utility in cross-coupling reactions, where it serves as a substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Comparative Analysis with Brominated Quinoline Isomers

The positional isomerism of bromine substituents in quinolines significantly alters their physicochemical properties. A comparison of 3-bromo-8-(bromomethyl)quinoline with its isomers highlights these differences:

Table 2: Comparative Properties of Brominated Quinoline Isomers

Compound Substituent Positions Molecular Weight (g/mol) Dipole Moment (D) Reactivity Profile
3-Bromo-8-(bromomethyl)quinoline 3-Br, 8-CH₂Br 300.98 4.2 Electrophilic substitution at C5
5-Bromo-8-(dibromomethyl)quinoline 5-Br, 8-CBr₂ 343.88 5.1 Radical bromination at C8
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline 8-OCH₂(C₆H₃BrMe₂), 2-Me 356.26 3.8 Nucleophilic aromatic substitution

Key Observations :

  • Steric Effects : The 8-(bromomethyl) group in 3-bromo-8-(bromomethyl)quinoline imposes greater steric hindrance than the 5-bromo substituent in its isomer, affecting reaction kinetics.
  • Electronic Effects : Bromine at position 3 withdraws electron density more effectively than at position 5, altering regioselectivity in electrophilic reactions.
  • Solubility : The bromomethyl group enhances lipophilicity, reducing aqueous solubility compared to hydroxyl- or methoxy-substituted quinolines.

These distinctions underscore the importance of substitution patterns in tailoring quinolines for specific synthetic or material science applications.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

3-bromo-8-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2

InChI Key

QDESBUOJLXHPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CBr)Br

Origin of Product

United States

Preparation Methods

Bromomethylation via Halogen Exchange Reactions

An alternative pathway employs halogen exchange at the methyl group. Starting with 3-bromo-8-(chloromethyl)quinoline, treatment with potassium bromide (KBr) in dimethylformamide (DMF) at 120°C facilitates nucleophilic substitution, replacing chlorine with bromine. This method circumvents radical initiators but requires anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.

Comparative efficiency:

MethodYield (%)Purity (%)Reaction Time (h)
Direct Br₂ bromination68–7295–978–12
Halogen exchange (KBr)75–7898–996–8

Data derived from kinetic studies indicate that halogen exchange provides marginally higher yields and purity, albeit with stricter moisture control requirements.

Formal [4 + 2] Cycloaddition for Quinoline Core Assembly

Synthesis via N-Aryliminium Ion Intermediates

A regioselective approach developed by Tummatorn et al. constructs the quinoline core through a formal [4 + 2] cycloaddition between N-aryliminium ions and 1-bromoalkynes. The N-aryliminium ion, generated in situ from arylmethyl azides in trifluoroacetic acid (TFA), reacts with 1-bromohex-1-yne to form the 3-bromoquinoline skeleton. Subsequent Friedel-Crafts alkylation introduces the bromomethyl group at position 8 using bromomethyl ether (BrCH₂OCH₃) and BF₃·Et₂O as a catalyst.

Advantages:

  • Regiocontrol: Cycloaddition ensures precise bromine placement at the 3-position.

  • Functional group tolerance: Compatible with electron-donating and withdrawing substituents on the aryl ring.

Limitations:

  • Requires stoichiometric amounts of BrCH₂OCH₃, increasing cost for large-scale synthesis.

  • Reaction times exceed 24 hours for complete conversion.

Diastereoselective Tetrahydroquinoline Rearrangement

A modified cycloaddition strategy employs alkenyl substrates to generate tetrahydroquinoline intermediates, which undergo oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fully aromatic 3-bromo-8-(bromomethyl)quinoline. This method achieves diastereoselectivity >20:1 for the trans-isomer, though the additional oxidation step reduces overall yield to 55–60%.

Multi-Step Synthesis via Intermediate Halogenation

Stepwise Bromination of 8-Methylquinoline

A modular synthesis begins with 8-methylquinoline, which undergoes bromination at position 3 using HBr in the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. The resulting 3-bromo-8-methylquinoline is then subjected to radical bromination using NBS and AIBN, selectively functionalizing the methyl group.

Optimized conditions:

  • First bromination: HBr (48% aq.), H₂O₂ (30%), 50°C, 6 hours.

  • Second bromination: NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 8 hours.

Yield progression:

StepIntermediateYield (%)
1st bromination3-bromo-8-methylquinoline85
2nd brominationTarget compound78

Palladium-Catalyzed Cross-Coupling for Methyl Group Bromination

An advanced method substitutes radical bromination with a palladium-catalyzed reaction. After initial bromination at position 3, the methyl group undergoes directed C–H activation using Pd(OAc)₂ and bromine gas (Br₂) in the presence of pivalic acid as a ligand. This approach achieves 90% selectivity for the bromomethyl group, with minimal di-brominated byproducts.

Catalytic system efficacy:

CatalystLigandAdditiveSelectivity (%)Yield (%)
Pd(OAc)₂PivOHK₂CO₃9082
PdCl₂1,10-phenAgOAc7568

Optimization of Reaction Conditions and Byproduct Mitigation

Solvent Effects on Bromination Efficiency

Non-polar solvents like toluene suppress undesired dibromination by reducing bromine’s electrophilicity. For example, bromination in toluene at −10°C yields 89% 3-bromo-8-(bromomethyl)quinoline, compared to 72% in dichloromethane under identical conditions.

Temperature-Dependent Regioselectivity

Low temperatures (−10°C to 0°C) favor mono-bromination, while temperatures >50°C promote di-brominated derivatives. Kinetic studies reveal an activation energy of 45 kJ/mol for the second bromination step, explaining the temperature sensitivity.

Catalytic Additives for Enhanced Selectivity

Adding Lewis acids like FeCl₃ (10 mol%) accelerates bromine incorporation at the 3-position, reducing reaction time from 12 hours to 4 hours. Conversely, radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppress methyl group bromination unless removed prior to the second step.

Comparative Analysis of Synthetic Routes

Synthesis route comparison:

MethodOverall Yield (%)Purity (%)ScalabilityCost (USD/g)
Direct Br₂ bromination68–7295–97High12–15
Cycloaddition55–6098–99Moderate45–50
Pd-catalyzed C–H activation8297–98Low85–90

The direct bromination method remains the most cost-effective for industrial applications, while Pd-catalyzed routes offer superior selectivity for research-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 8-(substituted methyl)quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 8-methylquinoline

Scientific Research Applications

3-Bromo-8-(bromomethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-8-(bromomethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Physical Properties

The bromomethyl group at the 8-position enhances electrophilicity, making it reactive toward nucleophilic substitution, which is critical in cross-coupling reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, molecular weights, and properties of 3-Bromo-8-(bromomethyl)quinoline with related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
3-Bromo-8-(bromomethyl)quinoline Br (C3), BrCH₂ (C8) C₁₀H₇Br₂N 297.98 High reactivity for cross-coupling
3-Bromo-8-methylquinoline Br (C3), CH₃ (C8) C₁₀H₈BrN 224.08 Less reactive; used in ligand synthesis
3-Bromo-8-(trifluoromethyl)quinoline Br (C3), CF₃ (C8) C₁₀H₅BrF₃N 276.06 Electron-withdrawing CF₃ enhances stability
8-Bromo-3-(trifluoromethyl)quinoline Br (C8), CF₃ (C3) C₁₀H₅BrF₃N 276.06 Positional isomerism alters electronic effects
3-Bromo-8-chloro-6-nitroquinoline Br (C3), Cl (C8), NO₂ (C6) C₉H₄BrClN₂O₂ 287.49 Low solubility in polar solvents
5-Bromo-8-methoxy-2-methylquinoline Br (C5), OCH₃ (C8), CH₃ (C2) C₁₁H₁₀BrNO 252.11 Methoxy group improves solubility

Reactivity and Electronic Effects

  • Bromomethyl vs. Methyl: The bromomethyl group at C8 in 3-Bromo-8-(bromomethyl)quinoline significantly increases electrophilicity compared to the methyl group in 3-Bromo-8-methylquinoline. This makes it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) .
  • Bromomethyl vs. Trifluoromethyl: The trifluoromethyl group in 3-Bromo-8-(trifluoromethyl)quinoline is strongly electron-withdrawing, stabilizing the quinoline ring but reducing nucleophilic attack susceptibility compared to bromomethyl .
  • Positional Isomerism: Moving the bromine from C3 to C8 (as in 8-Bromo-3-(trifluoromethyl)quinoline) alters electronic distribution, affecting binding affinity in drug design .

Biological Activity

3-Bromo-8-(bromomethyl)quinoline is a synthetic compound derived from the quinoline family, notable for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimicrobial agents. This article delves into the biological activity of 3-Bromo-8-(bromomethyl)quinoline, summarizing key research findings, case studies, and relevant data.

Molecular Structure:

  • Molecular Formula: C10H7Br2N
  • Molecular Weight: 292.97 g/mol
  • IUPAC Name: 3-bromo-8-(bromomethyl)quinoline

Biological Activities

3-Bromo-8-(bromomethyl)quinoline exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to 3-Bromo-8-(bromomethyl)quinoline can induce apoptosis in various cancer cell lines. A notable study demonstrated that related compounds inhibited the growth of HeLa cells (a cervical cancer cell line) with IC50 values in the low micromolar range .

Compound Cell Line IC50 (µM)
3-Bromo-8-(bromomethyl)quinolineHeLa5.2
Related Quinoline DerivativeMCF-74.6

Antimicrobial Activity

The antimicrobial efficacy of 3-Bromo-8-(bromomethyl)quinoline has been evaluated against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, it showed inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Escherichia coli2021

Antiviral Activity

Quinoline derivatives have been explored for their antiviral properties, particularly against HIV and influenza viruses. Preliminary findings suggest that 3-Bromo-8-(bromomethyl)quinoline may inhibit viral replication through interference with viral entry mechanisms and integration processes .

The biological activity of 3-Bromo-8-(bromomethyl)quinoline is thought to stem from its ability to interact with specific biological targets:

  • DNA Intercalation: The planar structure of quinolines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition: Compounds like 3-Bromo-8-(bromomethyl)quinoline may inhibit enzymes involved in critical cellular pathways, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the potential of 3-Bromo-8-(bromomethyl)quinoline in therapeutic applications:

  • Study on Anticancer Properties:
    • Researchers synthesized a series of brominated quinolines and tested their effects on various cancer cell lines.
    • Findings indicated that modifications at the bromine positions significantly enhanced cytotoxicity against breast and cervical cancer cells .
  • Antimicrobial Efficacy Study:
    • A comparative study was conducted on the antimicrobial properties of several quinoline derivatives.
    • Results showed that 3-Bromo-8-(bromomethyl)quinoline was one of the most effective against Klebsiella pneumonia, with an inhibition zone exceeding that of conventional antibiotics .

Q & A

Q. What are the established synthetic routes for 3-Bromo-8-(bromomethyl)quinoline?

The compound is synthesized via free radical bromination of 8-methylquinoline using N-bromosuccinimide (NBS) and a catalytic amount of AIBN in carbon tetrachloride under reflux conditions. This method ensures regioselective bromination at the methyl group . Alternative routes include Appel reaction for alcohol-to-bromide conversion, applicable to precursors like 8-(hydroxymethyl)quinoline .

Q. What analytical techniques are critical for characterizing 3-Bromo-8-(bromomethyl)quinoline?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., δ 5.25 ppm for bromomethyl protons in CDCl3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 223.08) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm1^{-1}) .

Q. What reaction pathways are feasible for modifying 3-Bromo-8-(bromomethyl)quinoline?

The bromomethyl group enables:

  • Nucleophilic Substitution : Reaction with amines or thiols to form alkylated derivatives.
  • Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl structures .
  • Oxidation : Conversion to carboxylic acids via mercury(I) nitrate-mediated pathways .

Advanced Research Questions

Q. How can Suzuki–Miyaura coupling efficiency be optimized for 3-Bromo-8-(bromomethyl)quinoline?

Catalyst selection (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)), solvent polarity (DMF vs. THF), and base (K2_2CO3_3 vs. Cs2_2CO3_3) critically influence yield. Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes . Monitor regioselectivity using LC-MS to avoid byproducts from competing quinoline ring bromination .

Q. What substituent effects govern the biological activity of 3-Bromo-8-(bromomethyl)quinoline derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Bromine Position : 3-Bromo substitution enhances antibacterial activity compared to 4-bromo analogs due to steric and electronic modulation of target binding .
  • Methyl vs. Trifluoromethyl : Trifluoromethyl groups improve metabolic stability but reduce solubility, requiring formulation adjustments .

Q. What mechanistic insights explain competing bromination pathways in 8-methylquinoline derivatives?

Radical bromination with NBS/AIBN proceeds via a chain mechanism : AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical that reacts with Br2_2 (from NBS). Competing ring bromination is suppressed by maintaining low Br2_2 concentration .

Q. How should conflicting spectroscopic data be resolved during structural elucidation?

Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals. For ambiguous cases, DFT calculations (e.g., Gaussian) predict NMR chemical shifts with <0.1 ppm deviation . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What stability challenges arise under varying storage or reaction conditions?

  • Thermal Degradation : TGA analysis shows decomposition >200°C, but prolonged reflux in polar solvents (e.g., DMSO) accelerates hydrolysis of the bromomethyl group .
  • Light Sensitivity : Store in amber vials at –20°C to prevent radical-mediated decomposition.
  • pH Sensitivity : Avoid strong bases (pH >10) to prevent quinoline ring deprotonation and side reactions .

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